(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate
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Overview
Description
(1S,2S,4R)-tert-Butyl 4’-methyl-7-azaspiro[bicyclo[221]heptane-2,2’-morpholine]-7-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-tert-Butyl 4’-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azaspiro moiety: This step involves the formation of the spiro linkage through a nucleophilic substitution reaction.
Functionalization of the morpholine ring: This can be done through various organic transformations such as alkylation or acylation.
Final coupling and protection: The final step involves the coupling of the tert-butyl group and the protection of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-tert-Butyl 4’-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(1S,2S,4R)-tert-Butyl 4’-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of spiro compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-tert-Butyl 4’-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(1S,2S,4R)-2-Methyl-3-methylene-2-(4-methyl-3-p
Properties
Molecular Formula |
C15H26N2O3 |
---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl (1S,2S,4R)-4'-methylspiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-5-6-12(17)15(9-11)10-16(4)7-8-19-15/h11-12H,5-10H2,1-4H3/t11-,12+,15+/m1/s1 |
InChI Key |
ZPEHORHNGMXFAT-XUJVJEKNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@]3(C2)CN(CCO3)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3(C2)CN(CCO3)C |
Origin of Product |
United States |
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